2-Cyclopropylmethylthio-2-methylpropanal
Description
2-Cyclopropylmethylthio-2-methylpropanal is a sulfur-containing aldehyde characterized by a cyclopropylmethylthio group (-SCH₂C₃H₅) and a branched methyl substituent at the β-position of the propanal backbone. Its reactivity is likely influenced by the electron-withdrawing aldehyde group and the steric effects of the cyclopropylmethyl moiety .
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-2-methylpropanal |
InChI |
InChI=1S/C8H14OS/c1-8(2,6-9)10-5-7-3-4-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
AXEGUSXFJUEPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)SCC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs from the evidence:
2-(Methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3)
- Structural Similarities : Both compounds feature a thioether (-S-) group and an aldehyde functionality.
- Key Differences :
- The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to the phenyl group in 2-(methylthiomethyl)-3-phenyl-2-propenal.
- The propenal backbone in the latter may enhance conjugation, affecting reactivity in Diels-Alder or nucleophilic addition reactions compared to the saturated propanal chain in the target compound .
Thiophene- and Naphthalene-Containing Analogs ()
Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol share sulfur-containing groups but differ in their core structures:
- Functional Group Comparison: The target compound’s aldehyde group contrasts with the hydroxyl and amino groups in these analogs, leading to divergent reactivity (e.g., aldehyde oxidation vs. alcohol esterification).
- Aromatic vs.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Substituents | Potential Reactivity |
|---|---|---|---|---|
| 2-Cyclopropylmethylthio-2-methylpropanal | Propanal | Aldehyde, Thioether | Cyclopropylmethyl, Methyl | Nucleophilic addition, Oxidation |
| 2-(Methylthiomethyl)-3-phenyl-2-propenal | Propenal | Aldehyde, Thioether | Phenyl, Methylthiomethyl | Conjugation-driven reactions |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol | Hydroxyl, Amino, Thiophene | Methyl, Thiophene | Hydrogen bonding, Cyclization |
Research Findings and Limitations
- Steric Effects : The cyclopropylmethyl group in the target compound may reduce reaction rates in nucleophilic additions compared to less hindered analogs like 2-(methylthiomethyl)-3-phenyl-2-propenal .
- Electronic Effects : The aldehyde group’s electron-withdrawing nature could enhance thioether stability but reduce compatibility with basic conditions compared to hydroxyl-containing analogs in .
- Data Gaps: No experimental data (e.g., melting points, spectroscopic profiles) are available in the provided evidence, limiting quantitative comparisons.
Notes
- The evidence lacks direct information on this compound, necessitating inferences from structural analogs.
- Further studies should prioritize synthesizing this compound and characterizing its physical and chemical properties to enable robust comparisons.
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